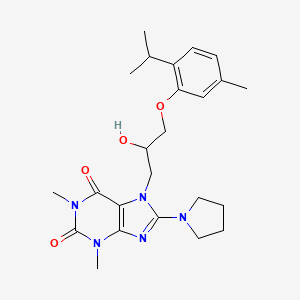

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Descripción

BenchChem offers high-quality 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O4/c1-15(2)18-9-8-16(3)12-19(18)33-14-17(30)13-29-20-21(25-23(29)28-10-6-7-11-28)26(4)24(32)27(5)22(20)31/h8-9,12,15,17,30H,6-7,10-11,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGHIDXPNLVMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with the molecular formula and a molecular weight of 455.5 g/mol. This compound has garnered attention in various biological studies due to its potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H33N5O4 |

| Molecular Weight | 455.5 g/mol |

| CAS Number | 923227-77-4 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antioxidant , anti-inflammatory , and neuroprotective properties.

Pharmacological Studies

-

Inhibition of Enzymes :

- The compound has shown potential in inhibiting specific enzymes such as phosphodiesterases (PDEs). Inhibitors of PDEs are known to increase intracellular levels of cyclic nucleotides, which are crucial for various signaling pathways.

-

CNS Activity :

- Research indicates that this compound may possess central nervous system (CNS) activity, potentially acting as a neuroprotective agent. It is hypothesized to modulate neurotransmitter systems, although detailed mechanisms remain to be elucidated.

-

Antioxidant Properties :

- Several studies have highlighted the antioxidant capacity of similar purine derivatives, suggesting that this compound may reduce oxidative stress by scavenging free radicals.

Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of purine derivatives, the compound demonstrated significant protection against oxidative stress-induced neuronal cell death in vitro. The results indicated an increase in cell viability and a decrease in apoptotic markers when treated with the compound at concentrations ranging from 10 µM to 50 µM.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value was determined to be approximately 25 µM, indicating substantial anti-inflammatory potential.

Research Findings Summary

The following table summarizes key findings from various research studies on the biological activity of the compound:

Q & A

Basic: What are the key considerations for synthesizing this purine derivative?

Answer:

Synthesis requires multi-step organic reactions, starting with functionalization of the purine core (e.g., alkylation at position 7 and substitution at position 8). Critical steps include:

- Protection/deprotection strategies for hydroxyl and amine groups to prevent side reactions .

- Optimization of coupling reactions (e.g., Mitsunobu or SN2 reactions) to attach the 2-isopropyl-5-methylphenoxypropyl moiety .

- Chromatographic purification (HPLC or column chromatography) to isolate intermediates and final product .

Key challenges include regioselectivity and stereochemical control, particularly for the hydroxypropyl chain.

Advanced: How can computational methods streamline reaction optimization for this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions:

- Transition state analysis to identify energy barriers for key steps like alkylation or ring closure .

- Solvent/catalyst screening using machine learning models trained on analogous purine syntheses .

- In silico validation of regioselectivity for substitutions at positions 7 and 8 .

These methods reduce experimental trial-and-error by narrowing conditions (e.g., temperature, solvent polarity) before lab validation .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- NMR (¹H/¹³C): Assign peaks to verify substituents (e.g., pyrrolidin-1-yl at position 8, hydroxypropyl chain at position 7) .

- High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., C₂₄H₃₄N₆O₅) .

- X-ray crystallography: Resolve stereochemistry of the hydroxypropyl group if crystals are obtainable .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions (e.g., variable IC₅₀ values) may arise from:

- Assay variability: Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition) .

- Structural impurities: Use orthogonal purity checks (HPLC, elemental analysis) .

- Solubility differences: Pre-treat compound with co-solvents (DMSO/Cremophor) and measure partition coefficients (logP) .

Statistical tools like Design of Experiments (DoE) can identify confounding variables .

Basic: What functional groups drive its potential pharmacological activity?

Answer:

- Pyrrolidin-1-yl group at position 8: Enhances binding to adenosine receptors or kinases via hydrogen bonding .

- Hydroxypropyl chain at position 7: Modulates solubility and membrane permeability .

- 2-Isopropyl-5-methylphenoxy group: May interact with hydrophobic enzyme pockets .

Initial screening should prioritize these moieties in structure-activity relationship (SAR) studies.

Advanced: How to design experiments for optimizing bioactivity against specific targets?

Answer:

- Fragment-based drug design (FBDD): Screen truncated analogs (e.g., removing pyrrolidin-1-yl) to identify critical pharmacophores .

- Molecular dynamics simulations: Model binding to targets (e.g., kinases) and calculate binding free energies .

- Parallel synthesis: Generate derivatives with varied substituents (e.g., alkyl vs. aryl groups at position 7) and test in high-throughput assays .

Basic: What are the stability considerations for long-term storage?

Answer:

- pH stability: Test degradation in buffers (pH 3–9) via accelerated stability studies .

- Light sensitivity: Store in amber vials if UV-Vis spectroscopy shows photodegradation .

- Temperature: Lyophilize for −20°C storage if thermal gravimetric analysis (TGA) indicates decomposition above room temperature .

Advanced: How to validate its mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 knockouts: Silence putative targets (e.g., kinases) and assess compound efficacy loss .

- Isothermal titration calorimetry (ITC): Quantify binding affinity to purified proteins .

- Metabolomic profiling: Track downstream effects (e.g., ATP depletion) via LC-MS .

Basic: What analytical methods quantify the compound in biological matrices?

Answer:

- LC-MS/MS: Use deuterated internal standards for precise quantification in plasma/tissue .

- Radioisotope labeling: Incorporate ¹⁴C at the methyl group (position 1 or 3) for biodistribution studies .

Advanced: How to address low yield in the final coupling step?

Answer:

- Reaction kinetics analysis: Use in situ IR or Raman spectroscopy to monitor intermediate formation .

- Alternative catalysts: Screen Pd/Cu-free systems (e.g., organocatalysts) for greener synthesis .

- Microwave-assisted synthesis: Reduce reaction time and improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.